6-Fluoro-3-methoxyquinoline-4-carboxylic acid 6-Fluoro-3-methoxyquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17251158
InChI: InChI=1S/C11H8FNO3/c1-16-9-5-13-8-3-2-6(12)4-7(8)10(9)11(14)15/h2-5H,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H8FNO3
Molecular Weight: 221.18 g/mol

6-Fluoro-3-methoxyquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC17251158

Molecular Formula: C11H8FNO3

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-3-methoxyquinoline-4-carboxylic acid -

Specification

Molecular Formula C11H8FNO3
Molecular Weight 221.18 g/mol
IUPAC Name 6-fluoro-3-methoxyquinoline-4-carboxylic acid
Standard InChI InChI=1S/C11H8FNO3/c1-16-9-5-13-8-3-2-6(12)4-7(8)10(9)11(14)15/h2-5H,1H3,(H,14,15)
Standard InChI Key VRPHSGLZPRKONC-UHFFFAOYSA-N
Canonical SMILES COC1=CN=C2C=CC(=CC2=C1C(=O)O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

6-Fluoro-3-methoxyquinoline-4-carboxylic acid belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is inferred as C₁₁H₈FNO₃, based on analogs such as 6-fluoro-4-methoxyquinoline-3-carboxylic acid and 6-fluoro-2-methoxyquinoline-3-carboxylic acid. The substitution pattern includes:

  • Fluoro group (-F) at position 6, enhancing electronegativity and influencing binding interactions.

  • Methoxy group (-OCH₃) at position 3, contributing to solubility and steric effects.

  • Carboxylic acid (-COOH) at position 4, enabling hydrogen bonding and salt formation .

The exact mass is approximately 221.18 g/mol, with a calculated exact mass of 221.03300 . The presence of polar functional groups results in a logP value of 1.36, indicating moderate lipophilicity .

Physicochemical Properties

Data from structurally similar compounds provide insights into its physical properties:

PropertyValueSource CompoundCitation
Melting Point298–300°C6-Fluoro-4-quinolone-3-carboxylic acid
Boiling Point362.7°C at 760 mmHg6-Fluoro-4-quinolone-3-carboxylic acid
Density1.517 g/cm³6-Fluoro-4-quinolone-3-carboxylic acid
Vapor Pressure6.77 × 10⁻⁶ mmHg at 25°C6-Fluoro-4-quinolone-3-carboxylic acid
Water SolubilityLow (carboxylic acid enhances polarity)Analogous quinolones

The compound’s flash point of 173.2°C suggests moderate flammability, consistent with aromatic heterocycles . Its low vapor pressure indicates limited volatility at room temperature, favoring stability in solid formulations .

Synthetic Pathways and Modifications

General Synthesis of Fluoroquinolones

The synthesis of 6-fluoroquinolones typically involves:

  • Cyclization Reactions: Formation of the quinoline core via Skraup or Gould-Jacobs reactions. For example, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is synthesized using ethyl 3-ethoxyacrylate and 4-fluoroaniline precursors .

  • Fluorination: Electrophilic fluorination at position 6 using agents like Selectfluor® .

  • Methoxy Introduction: Nucleophilic substitution or Ullmann coupling to install the methoxy group at position 3 .

  • Carboxylic Acid Functionalization: Hydrolysis of ester intermediates to yield the free acid .

A representative pathway for 6-fluoro-3-methoxyquinoline-4-carboxylic acid could involve:

  • Step 1: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate to form a 4-quinolone intermediate.

  • Step 2: Methoxylation at position 3 using copper(I) oxide and methanol under reflux .

  • Step 3: Saponification of the ethyl ester to the carboxylic acid using NaOH .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at positions 3, 4, and 6 requires optimized reaction conditions. For instance, methoxy group placement is sensitive to temperature and catalyst choice .

  • Purification: The polar carboxylic acid group complicates isolation, often necessitating recrystallization from ethanol/water mixtures .

Biological Activity and Mechanism of Action

Antibacterial Activity

Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication. While direct data on 6-fluoro-3-methoxyquinoline-4-carboxylic acid are scarce, analogs such as 1-ethyl-6-fluoro-7-piperazinyl-4-quinolone-3-carboxylic acid exhibit:

  • MIC Values: 0.5–2 µg/mL against E. coli and Staphylococcus aureus .

  • ED₅₀: 50–160 mg/kg in murine infection models .

The methoxy group at position 3 may enhance membrane permeability, while the fluorine at position 6 improves target binding.

Antifungal and Other Activities

Applications in Pharmaceutical Development

Antibacterial Agents

The compound’s core structure aligns with second-generation fluoroquinolones like ciprofloxacin. Potential advantages include:

  • Broad-Spectrum Activity: Efficacy against Gram-negative and some Gram-positive pathogens.

  • Oral Bioavailability: The carboxylic acid group facilitates salt formation (e.g., sodium or hydrochloride) for improved solubility .

Prodrug Design

Esterification of the carboxylic acid (e.g., ethyl or benzyl esters) could enhance absorption, with hydrolysis in vivo releasing the active moiety .

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